2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid
Overview
Description
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound combines the structural features of indole with a hydroxypropylamino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are frequently used in hydrogenation and coupling reactions . The production process would be optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to form corresponding alcohols.
Common Reagents and Conditions
Oxidizing Agents: Peroxodisulfate, peroxomonosulfate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, transition metal catalysts.
Major Products
The major products formed from these reactions include indole-2-carbaldehyde, substituted indoles, and various alcohol derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The hydroxypropylamino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2,3-Dimethylindole: A simpler indole derivative used in various chemical reactions.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Uniqueness
2-[[3-(2,3-Dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol is unique due to its combination of the indole moiety with a hydroxypropylamino group, which may confer distinct biological and chemical properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]amino]butan-1-ol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.C2H2O4/c1-4-14(11-20)18-9-15(21)10-19-13(3)12(2)16-7-5-6-8-17(16)19;3-1(4)2(5)6/h5-8,14-15,18,20-21H,4,9-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDQEVKWSUMIJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(CN1C(=C(C2=CC=CC=C21)C)C)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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